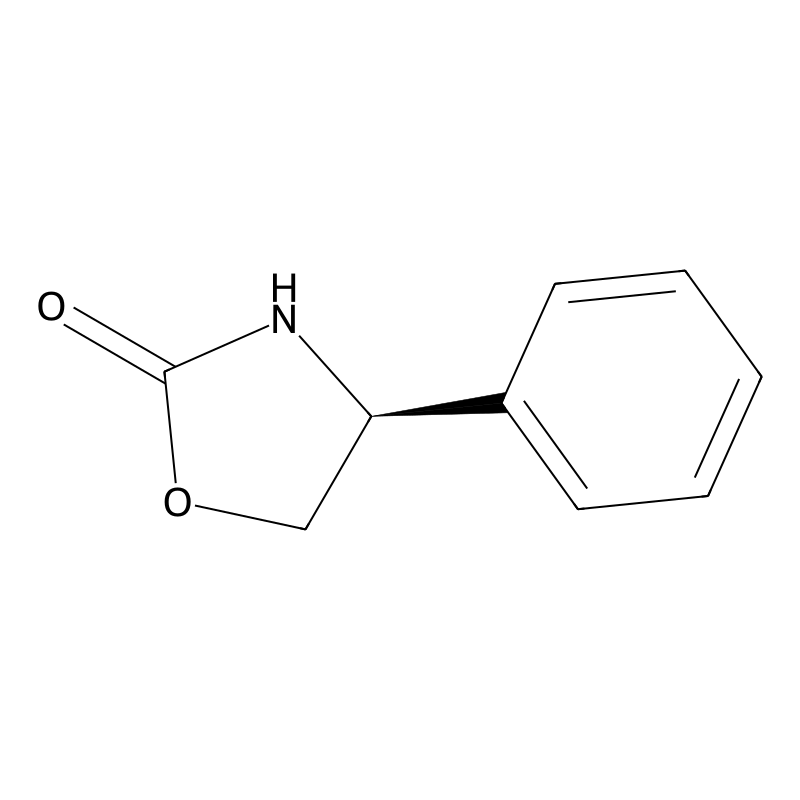

(S)-4-Phenyloxazolidin-2-one

Content Navigation

Traditional oxazolidinone auxiliaries with benzyl or isopropyl groups often yield oils, requiring costly column chromatography and risking epimerization during harsh cleavage. (S)-4-Phenyloxazolidin-2-one solves these challenges:

- Rigid C4-phenyl group provides superior stereocontrol, achieving >99% de in aldol, alkylation, and amination reactions.

- Highly crystalline intermediates enable purification by simple recrystallization, eliminating chromatography at scale.

- Electron-withdrawing phenyl ring allows milder imide cleavage, preserving sensitive stereocenters in amino acid and lactam syntheses.

Preferred for commercial-scale API production such as Ezetimibe.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

(S)-4-Phenyloxazolidin-2-one (CAS: 99395-88-7) is a highly effective chiral auxiliary belonging to the Evans oxazolidinone family, widely utilized in asymmetric synthesis for highly stereoselective aldol condensations, alkylations, and aminations[1]. By forming an imide enolate, the auxiliary utilizes the steric bulk of its C4-phenyl group to effectively block one face of the enolate, directing incoming electrophiles to the opposite face. In industrial and advanced laboratory procurement, this specific compound is prioritized over other auxiliaries due to its unique combination of rigid steric shielding and electron-withdrawing properties, which collectively enhance diastereoselectivity and facilitate milder downstream cleavage [2].

Research Fit

Substituting (S)-4-Phenyloxazolidin-2-one with generic in-class alternatives like (S)-4-benzyl-2-oxazolidinone or (S)-4-isopropyl-2-oxazolidinone fundamentally alters both the transition state geometry and the processability of the intermediates[1]. The benzyl group contains a methylene spacer that introduces conformational flexibility, which can degrade diastereomeric ratios (dr) in sterically demanding reactions. In contrast, the phenyl group is directly attached to the chiral center, providing a rigid, uncompromising steric wall. Furthermore, the electron-withdrawing nature of the phenyl ring increases the electrophilicity of the exocyclic imide carbonyl, enabling milder, higher-yielding cleavage conditions compared to alkyl-substituted analogs[2]. Finally, phenyl-substituted intermediates exhibit a high propensity for crystallization, whereas benzyl or isopropyl derivatives frequently yield oils that require costly and non-scalable column chromatography [1].

Substitution Risk

(R)-enantiomer produces opposite absolute configuration, requiring distinct synthetic routes and analytical method adaptation.

4-isopropyl or 4-benzyl analogs exhibit different conformational bias and may yield lower or less predictable diastereoselectivity in conjugate additions.

Crystalline form, enantiomeric purity, and optical rotation specifications are auxiliary-specific; alternative oxazolidinones may require re-validation of QC methods.

Ezetimibe intermediate synthesis is reported with (S)-4-phenyloxazolidin-2-one; direct substitution data for other auxiliaries in this process are not available.

References

- [1] Zhu, Y., et al. 'An Efficient and Large-Scale Enantioselective Synthesis of PNP405: A Purine Nucleoside Phosphorylase Inhibitor.' The Journal of Organic Chemistry, 2002, 67(21), 7361-7364.

- [2] Colson, P.-J., et al. 'Diastereoselective conjugate addition of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates.' Arkivoc, 2007.

Superior Diastereoselectivity in Asymmetric Alkylation

In the synthesis of the purine nucleoside phosphorylase inhibitor PNP405, the choice of chiral auxiliary strictly dictated the stereochemical outcome of the asymmetric alkylation step. Utilizing the 4-phenyl-2-oxazolidinone auxiliary resulted in an exceptional diastereomeric excess (de) of >99% and an 80% isolated yield. In direct contrast, substituting this with the 4-benzyl-2-oxazolidinone analog caused a severe drop in diastereoselectivity to a 5.3:1 ratio (approx. 68% de) and reduced the yield to 56% [1].

| Evidence Dimension | Diastereomeric excess (de) and yield |

| Target Compound Data | >99% de, 80% yield (4-phenyl auxiliary) |

| Comparator Or Baseline | 5.3:1 dr (~68% de), 56% yield (4-benzyl auxiliary) |

| Quantified Difference | Near-perfect stereocontrol (>99% de) vs. poor selectivity (5.3:1 dr) |

| Conditions | Asymmetric alkylation with bromoacetonitrile (LiHMDS, THF, -20 °C) |

Procuring the phenyl-substituted auxiliary prevents severe yield losses and stereochemical degradation in rigid transition-state alkylations.

Chromatography-Free Purification via Crystallization

For industrial scale-up, the physical state of the intermediate is as critical as the reaction yield. In the commercial synthesis routes for APIs like Ezetimibe and PNP405, the (S)-4-phenyl-2-oxazolidinone auxiliary is explicitly selected because its resulting intermediates are highly crystalline. This allows for direct purification via recrystallization (achieving >99.6% de in Ezetimibe intermediates), completely bypassing the need for extraction, concentration, and column chromatography that are often required when using alkyl-substituted auxiliaries that yield oils [1].

| Evidence Dimension | Downstream purification method |

| Target Compound Data | Direct precipitation/crystallization (>99.6% de) |

| Comparator Or Baseline | Oily intermediates requiring column chromatography (common with alkyl auxiliaries) |

| Quantified Difference | Elimination of chromatographic purification steps |

| Conditions | Large-scale API intermediate isolation (e.g., in methanol or isopropyl alcohol) |

Eliminating column chromatography is a mandatory procurement criteria for multi-kilogram manufacturing, drastically reducing solvent waste and processing time.

Electronic Effects Enhance Cleavage Efficiency

The phenyl ring of (S)-4-Phenyloxazolidin-2-one exerts an electron-withdrawing effect that increases the electrophilicity of the imide carbonyl compared to alkyl-substituted auxiliaries. This allows for highly efficient, non-destructive cleavage of the auxiliary from the synthesized product. For instance, treatment of the phenyl-oxazolidinone adduct with lithium in liquid ammonia (Li/NH3) cleanly releases the target compound (e.g., beta-leucine or gamma-lactam dipeptide isosteres) in high yields (77-90%) without epimerizing the newly formed chiral centers [1].

| Evidence Dimension | Cleavage yield and conditions |

| Target Compound Data | Clean cleavage with 77-90% yield using Li/NH3 |

| Comparator Or Baseline | Standard alkyl auxiliaries requiring harsher hydrolysis |

| Quantified Difference | Preservation of alpha-chiral centers under milder reductive/hydrolytic conditions |

| Conditions | Auxiliary cleavage using Li/NH3 or mild basic hydrolysis |

Milder cleavage conditions prevent the degradation or epimerization of sensitive downstream API intermediates, improving overall step economy.

Large-Scale API Manufacturing

This compound is the auxiliary of choice for commercial-scale syntheses where chromatography is economically prohibitive. Its ability to form highly crystalline intermediates allows manufacturers to achieve >99% diastereomeric purity through simple recrystallization, making it indispensable for the scalable production of drugs like Ezetimibe [1].

Sterically Demanding Asymmetric Alkylations

In synthetic routes where the transition state requires absolute rigid steric shielding (such as the synthesis of PNP405), the direct attachment of the phenyl ring to the chiral center provides superior stereocontrol (>99% de) compared to the conformationally flexible benzyl analogs [2].

Peptidomimetic and Unnatural Amino Acid Synthesis

Because the electron-withdrawing phenyl group facilitates milder cleavage of the imide, this auxiliary is highly prioritized when synthesizing alpha-substituted gamma-lactams or unnatural amino acids where harsh cleavage conditions would risk epimerization of the newly formed stereocenters[3].

Application Fit Matrix

References

- [1] Zhu, Y., et al. 'An Efficient and Scalable Process for the Synthesis of Antihypercholesterolemic Drug Ezetimibe.' ResearchGate, 2016.

- [2] Zhu, Y., et al. 'An Efficient and Large-Scale Enantioselective Synthesis of PNP405: A Purine Nucleoside Phosphorylase Inhibitor.' The Journal of Organic Chemistry, 2002, 67(21), 7361-7364.

- [3] Colson, P.-J., et al. 'Diastereoselective conjugate addition of (R)-4-phenyl-2-oxazolidinone to dialkyl alkylidenemalonates.' Arkivoc, 2007.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (84.62%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (15.38%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (15.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (15.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types